N-(3-acetylphenyl)methanesulfonamide

Description

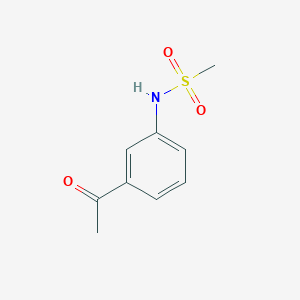

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQCUWLQFFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351681 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-42-7 | |

| Record name | N-(3-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of N 3 Acetylphenyl Methanesulfonamide

Established and Novel Synthetic Methodologies

The construction of the N-(3-acetylphenyl)methanesulfonamide molecule is primarily achieved through the formation of a sulfonamide bond between an aromatic amine and a sulfonyl chloride. This core reaction is amenable to various synthetic strategies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound involves cleaving the nitrogen-sulfur (N-S) bond of the sulfonamide functional group. This approach simplifies the target molecule into two readily available starting materials: 3'-aminoacetophenone (B120557) and methanesulfonyl chloride. This disconnection is strategically sound as it leads to commercially available and relatively inexpensive precursors. The formation of the N-S bond is a reliable and well-established transformation in organic synthesis.

Figure 1: Retrosynthetic Analysis of this compound

Forward Synthesis Approaches

The forward synthesis of this compound directly follows the path identified in the retrosynthetic analysis. The primary method involves the reaction of 3'-aminoacetophenone with methanesulfonyl chloride.

The synthesis is typically carried out by reacting 3'-aminoacetophenone with methanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid that is generated as a byproduct of the reaction. Pyridine (B92270) is a commonly used base and can also serve as the solvent. The reaction is often performed at a reduced temperature, such as 0-5 °C, to control the exothermic nature of the reaction, and then allowed to proceed at room temperature.

A representative experimental procedure, based on the synthesis of analogous compounds, would involve dissolving 3'-aminoacetophenone in a suitable solvent system, such as a mixture of pyridine and tetrahydrofuran. The solution is cooled, and methanesulfonyl chloride is added portion-wise. After the addition, the reaction mixture is stirred for a specified period, typically several hours, to ensure complete reaction. The product is then isolated by quenching the reaction with water, which precipitates the solid this compound. Further purification can be achieved by recrystallization from an appropriate solvent system, such as methylene (B1212753) chloride-petroleum ether, to yield the pure product.

Interactive Data Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material 1 | 3'-Aminoacetophenone |

| Starting Material 2 | Methanesulfonyl Chloride |

| Base | Pyridine |

| Solvent | Pyridine / Tetrahydrofuran |

| Initial Temperature | 0-5 °C |

| Reaction Temperature | Room Temperature |

| Reaction Time | Several hours to overnight |

| Work-up | Quenching with water |

| Purification | Recrystallization |

While the direct sulfonylation of anilines with sulfonyl chlorides is a robust method, catalytic approaches for the formation of the N-S bond have been developed. These methods often offer milder reaction conditions and broader substrate scope. For the synthesis of N-arylsulfonamides, palladium-catalyzed cross-coupling reactions between aryl halides and sulfonamides have emerged as a powerful alternative. In this context, this compound could potentially be synthesized by coupling 3-bromoacetophenone or 3-chloroacetophenone with methanesulfonamide (B31651) in the presence of a palladium catalyst and a suitable ligand.

Furthermore, recent advancements in photoredox catalysis have enabled the direct sulfonylation of anilines using sulfinate salts under visible light irradiation. This methodology represents a novel and potentially more sustainable route to N-arylsulfonamides.

Stereochemical Control in Synthesis (if applicable)

The molecular structure of this compound is achiral, meaning it does not possess any stereocenters. Therefore, considerations of stereochemical control are not applicable to its synthesis. The molecule does not exhibit stereoisomerism, and its synthesis does not require enantioselective or diastereoselective strategies.

Development of Advanced Synthetic Routes

Photocatalytic methods, which utilize light to drive chemical reactions, are at the forefront of modern organic synthesis. The application of these methods to the synthesis of N-arylsulfonamides could provide milder reaction conditions, reduce waste, and allow for the use of different starting materials.

Another area of development involves the use of flow chemistry for the synthesis of sulfonamides. Continuous flow reactors can offer improved control over reaction parameters, enhanced safety for highly exothermic reactions, and the potential for streamlined scale-up of the synthesis.

Interactive Data Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Direct Sulfonylation | Well-established, reliable, readily available starting materials. | Can require stoichiometric amounts of base, may not be suitable for sensitive substrates. |

| Palladium-Catalyzed Cross-Coupling | Milder conditions, broader substrate scope, avoids handling of sulfonyl chlorides. | Requires a metal catalyst and ligand, may be more expensive. |

| Photocatalysis | Utilizes a renewable energy source, can proceed under very mild conditions. | May require specialized equipment, scope may be limited for certain substrates. |

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce the environmental impact of these processes. tandfonline.com Several strategies have been developed to make the synthesis of compounds like this compound more sustainable. researchgate.netsci-hub.se

One of the primary focuses of green sulfonamide synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives. sci-hub.se Water has emerged as a promising green solvent for this reaction. rsc.org The use of water as a solvent eliminates the need for volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. researchgate.net

Another key aspect of green sulfonamide synthesis is the development of alternative reagents to the traditionally used sulfonyl chlorides. While effective, sulfonyl chlorides are often moisture-sensitive and can be hazardous to handle. Greener alternatives include the use of sodium sulfinate or the in situ generation of sulfonyl chlorides from thiols using oxidizing agents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). researchgate.netrsc.org These methods often proceed under milder conditions and can reduce the generation of hazardous byproducts. rsc.org

Energy efficiency is also a significant consideration in green synthetic design. The use of microwave irradiation or ultrasound as energy sources can often reduce reaction times and energy consumption compared to conventional heating methods. Furthermore, mechanosynthesis, which involves reactions in the solid state with minimal or no solvent, represents a highly sustainable approach to sulfonamide synthesis. rsc.org

The purification of the final product is another area where green chemistry principles can be applied. Traditional purification methods often involve the use of large volumes of organic solvents for chromatography. The development of synthetic methods that yield high-purity products directly from the reaction mixture can significantly reduce solvent waste. rsc.org

Computational Chemistry and Molecular Modeling of N 3 Acetylphenyl Methanesulfonamide

Molecular Dynamics Simulations:Similarly, the scientific literature lacks specific molecular dynamics studies centered on N-(3-acetylphenyl)methanesulfonamide.

Intermolecular Interaction Studies:Detailed computational investigations into how this compound might interact with biological targets, such as proteins or receptors, are absent from the public domain. There are no available studies on its ligand-receptor binding modes or interaction energies.

Due to the absence of this foundational research, it is not possible to provide a thorough, data-driven article on the computational chemistry and molecular modeling of this compound at this time. The generation of scientifically accurate data tables and detailed research findings as requested is contingent upon the existence of such primary research, which could not be located.

Computational Design and Optimization Principles

The principles of computational design and optimization are fundamental to modern medicinal chemistry and materials science. These approaches leverage computational power to simulate and predict molecular behaviors, thereby guiding the synthesis and selection of new compounds with desired properties. In the context of a molecule like this compound, these principles would theoretically be applied to explore its chemical space, identify potential biological targets, and design analogues with improved efficacy or physical characteristics. However, the application of these principles to this specific compound is not documented in the available literature.

Virtual Screening Methodologies for Analogues

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based methods. Structure-based virtual screening relies on the three-dimensional structure of the target, while ligand-based methods use the properties of known active compounds to find others with similar characteristics.

For this compound, a virtual screening campaign would involve:

Target Selection and Preparation: Identifying a relevant biological target and preparing its 3D structure for docking.

Library Preparation: Assembling a database of chemical compounds to be screened.

Docking and Scoring: Using software to predict the binding pose and affinity of each compound in the library to the target.

Hit Selection and Experimental Validation: Selecting the most promising candidates for further experimental testing.

Despite the potential utility of these methodologies, there are no published studies detailing a virtual screening effort to identify analogues of this compound. Consequently, no data tables of virtual screening hits or experimentally validated analogues can be provided.

Machine Learning Applications in Molecular Design and Property Prediction

Machine learning (ML) has emerged as a transformative tool in molecular design. ML models can be trained on existing chemical data to predict a wide range of molecular properties, such as bioactivity, toxicity, and physicochemical characteristics. These predictive models can then be used to guide the design of new molecules with optimized properties.

The application of machine learning to this compound could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building models that correlate the structural features of molecules with their biological activity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its potential analogues.

De Novo Design: Using generative models to design novel molecules with desired properties from scratch.

A search of the scientific literature did not yield any studies where machine learning models were specifically developed or applied to predict the properties of this compound or to design its analogues. Therefore, no data tables of predicted properties or newly designed molecules are available.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 3 Acetylphenyl Methanesulfonamide Analogues

Methodological Frameworks for SAR/QSAR Derivation

The development of predictive SAR and QSAR models is crucial for guiding the rational design of more potent and selective analogues. These frameworks can be broadly categorized into ligand-based and fragment-based approaches.

Ligand-Based Approaches

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design (LBDD) becomes an indispensable tool. This approach leverages the information from a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. For N-(3-acetylphenyl)methanesulfonamide analogues, this would involve compiling a dataset of synthesized compounds and their corresponding biological activities, such as receptor binding affinities or enzyme inhibition constants.

Various computational techniques are employed in LBDD. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. For the this compound scaffold, key pharmacophoric features would likely include the acetyl group, the sulfonamide moiety, and the phenyl ring. By understanding this pharmacophore, chemists can design new analogues that better fit the model and, theoretically, exhibit enhanced activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by creating a 3D grid around the aligned molecules and calculating steric and electrostatic fields. These fields are then correlated with the biological activity to generate a predictive model. Such models can provide visual representations of regions where bulky groups or specific electrostatic properties are favored or disfavored, offering direct guidance for structural modifications.

Fragment-Based Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. These initial fragment hits can then be grown, linked, or merged to create more potent lead compounds.

In the context of this compound, this compound itself could be considered a fragment or a lead derived from fragment screening. The deconstruction of this molecule into its constituent fragments—the acetylphenyl group and the methanesulfonamide (B31651) group—could be a strategy to explore alternative linkers or replacements for either fragment to improve properties like potency, selectivity, or pharmacokinetic profiles. For example, replacing the methanesulfonamide with other hydrogen-bonding groups or altering the substitution pattern on the phenyl ring could be explored based on fragment screening data against the target of interest.

Rational Design and Synthesis of Analogues for SAR/QSAR Probing

The insights gained from SAR and QSAR models are the foundation for the rational design of new analogues. The synthesis of these rationally designed compounds is a critical step to test the hypotheses generated by the computational models and to expand the dataset for further model refinement.

For this compound, a synthetic strategy would typically involve the reaction of 3-aminoacetophenone with methanesulfonyl chloride in the presence of a base. To generate a library of analogues for SAR/QSAR studies, variations can be introduced at several positions:

Modification of the Acetyl Group: The acetyl group could be replaced with other acyl groups of varying chain lengths or with bioisosteres like an oxazole (B20620) or a nitrile to probe the importance of its size, electronics, and hydrogen bonding capacity.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenyl ring can systematically explore the impact of electronic and steric effects on activity.

Alteration of the Sulfonamide Moiety: The methyl group of the methanesulfonamide could be replaced with other alkyl or aryl groups. Furthermore, the sulfonamide linker itself could be replaced with other functionalities like an amide or a reversed sulfonamide to understand the importance of the sulfonamide's specific geometry and hydrogen bonding characteristics.

The synthesized analogues would then be purified and their structures confirmed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Correlation of Structural Modifications with Biological Response in Model Systems

Once a library of this compound analogues has been synthesized, their biological activity must be evaluated in relevant in vitro or in vivo model systems. The choice of assay depends on the specific therapeutic target. For instance, if the target is a specific enzyme, an enzyme inhibition assay would be employed. If the target is a receptor, a radioligand binding assay or a functional assay measuring downstream signaling would be appropriate.

The collected biological data, typically in the form of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, is then correlated with the structural modifications made to the parent compound.

Identification of Key Structural Features for Modulated Activity

By systematically analyzing the biological data of the synthesized analogues, key structural features that modulate activity can be identified. For example, it might be observed that electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents on the sulfonamide nitrogen are detrimental.

This analysis allows for the development of a qualitative SAR, which can be summarized in a table format to clearly illustrate the impact of different structural changes.

Table 1: Illustrative Structure-Activity Relationship of this compound Analogues

| Compound ID | R1 (on Phenyl Ring) | R2 (on Sulfonamide) | Biological Activity (IC50, µM) |

| Parent | H | CH₃ | 10.5 |

| Analogue 1 | 4-Cl | CH₃ | 5.2 |

| Analogue 2 | 4-OCH₃ | CH₃ | 15.8 |

| Analogue 3 | H | C₂H₅ | 22.1 |

| Analogue 4 | H | Phenyl | > 50 |

Please note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction and Experimental Validation of Activity Trends

The culmination of SAR and QSAR studies is the ability to predict the activity of novel, yet-to-be-synthesized compounds. The developed QSAR models can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing.

This in silico prediction is a cost-effective way to explore a vast chemical space. However, it is crucial that these predictions are followed by experimental validation. The synthesis and biological testing of the most promising candidates from the virtual screen serve to validate the predictive power of the QSAR model. If the experimental results correlate well with the predicted activities, it strengthens the confidence in the model and its utility in the lead optimization process.

For instance, a QSAR model might predict that a specific combination of substituents, not yet synthesized, would result in a significant increase in potency. The synthesis and subsequent biological evaluation of this compound would provide a direct test of the model's predictive capability. A successful prediction not only yields a more potent compound but also reinforces the understanding of the underlying SAR.

Comprehensive Search Reveals No Specific SAR or QSAR Studies for this compound Analogues

Despite a thorough and systematic search of scientific literature, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focused solely on analogues of the chemical compound this compound have been identified.

The initial research strategy aimed to locate studies that, even if not exclusively focused on the target compound, might include it within a larger series of tested molecules. This would have potentially allowed for the extraction of relevant data points to construct a preliminary analysis of its structure-activity relationships. However, the compound this compound and its direct analogues were not featured in the data tables or discussions of the retrieved scientific papers.

Consequently, due to the absence of specific research data on the SAR and QSAR of this compound analogues in the public domain, it is not possible to generate an article that adheres to the user's strict requirement of focusing solely on this specific chemical entity and its derivatives. The development of predictive models, a key component of the requested article structure, is contingent on the availability of experimental data correlating structural modifications with changes in biological activity, which is currently lacking for this particular compound series.

Therefore, the requested article on the "" cannot be produced at this time.

Table of Compounds Mentioned:

Preclinical Pharmacological Research on N 3 Acetylphenyl Methanesulfonamide in Relevant Biological Models

Target Identification and Validation Approaches

The initial stages of preclinical research for a novel compound such as N-(3-acetylphenyl)methanesulfonamide would typically involve the identification and validation of its biological targets. This is a critical step to understand the mechanism of action and to predict its potential therapeutic effects and liabilities.

Proteomic and Genomic Profiling for Target Discovery

Modern drug discovery often employs high-throughput screening techniques to identify the molecular targets of a compound. Proteomic approaches, such as chemical proteomics, can be used to isolate and identify proteins that directly bind to the compound of interest from cell lysates or living cells. Similarly, genomic profiling, including techniques like CRISPR-Cas9 screening or transcriptome analysis (RNA-seq), can reveal genes that are essential for the compound's activity or whose expression is significantly altered upon treatment, thereby inferring potential targets and pathways.

Despite the availability of these advanced methodologies, there is no published research detailing the use of proteomic or genomic profiling to discover the targets of this compound.

Target Engagement Studies in Cellular Systems

Once a potential target is identified, it is crucial to confirm that the compound engages with this target in a cellular context. Target engagement assays provide evidence that the compound binds to its intended target within a living cell and at what concentrations this occurs. Techniques such as the Cellular Thermal Shift Assay (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) are commonly used for this purpose.

Currently, there are no publicly available studies that have investigated or reported on the cellular target engagement of this compound.

In Vitro Biological Activity Assessments

Following target identification and engagement confirmation, a series of in vitro assays are conducted to characterize the compound's biological activity and to understand its functional consequences on a molecular and cellular level.

Receptor Binding and Activation Studies

If the identified target of this compound were a receptor, radioligand binding assays or surface plasmon resonance (SPR) would be employed to determine its binding affinity (Kd) and kinetics. Functional assays would then be used to assess whether the compound acts as an agonist, antagonist, or inverse agonist by measuring downstream signaling events, such as second messenger production or changes in membrane potential.

As the molecular target(s) of this compound remain unidentified in the public domain, no receptor binding or activation data is available.

Enzyme Inhibition/Activation Assays

Should the target be an enzyme, its activity would be measured in the presence of varying concentrations of this compound to determine if the compound acts as an inhibitor or an activator. Key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) would be established. Kinetic studies would also be performed to elucidate the mechanism of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive).

There is no available research data from enzyme inhibition or activation assays for this compound.

Cellular Pathway Modulation Investigations

To understand the broader biological effects of the compound, studies investigating its impact on cellular pathways are essential. These investigations often involve treating cultured cells with the compound and then analyzing changes in protein expression, phosphorylation status of signaling molecules (e.g., via Western blotting or mass spectrometry-based phosphoproteomics), or gene expression related to specific pathways.

No studies detailing the effects of this compound on cellular pathway modulation have been found in the scientific literature.

Despite a comprehensive search of publicly available scientific literature and patent databases, no preclinical pharmacological research data was found for the chemical compound "this compound." Specifically, there is no information regarding its evaluation through phenotypic screening, high-throughput screening campaigns, in vivo efficacy studies in animal models, or any proof-of-concept studies.

Therefore, it is not possible to generate the requested article with the specified outline and content requirements due to the absence of relevant research findings for this particular compound.

Bioanalytical Method Development for Research Applications of N 3 Acetylphenyl Methanesulfonamide

Development of Analytical Methods for Compound Quantification in Biological Matrices

The primary objective is to establish a selective, sensitive, and reliable method for measuring N-(3-acetylphenyl)methanesulfonamide concentrations in complex biological samples.

Chromatographic Techniques (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in biological fluids due to its high sensitivity and selectivity. chromatographyonline.comnih.gov

Method Development Strategy:

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be the platform of choice.

Ionization: Given the chemical structure of this compound, electrospray ionization (ESI) in positive ion mode would be the initial approach, as the sulfonamide group can be readily protonated.

Mass Spectrometry Tuning: The instrument would be tuned by direct infusion of a standard solution of this compound to determine the precursor ion (the protonated molecule, [M+H]⁺) and to optimize the collision energy for generating stable and intense product ions. Multiple Reaction Monitoring (MRM) would be employed for quantification, enhancing selectivity by monitoring a specific precursor-to-product ion transition.

Chromatography: Reversed-phase chromatography is the most common approach for separating sulfonamides. nih.gov A C18 column would be a suitable starting point. The mobile phase would likely consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution would be developed to ensure adequate separation from endogenous matrix components and potential metabolites.

Internal Standard (IS): The use of a suitable internal standard is critical for accurate quantification. An ideal IS would be a stable isotope-labeled version of this compound (e.g., ¹³C₆- or ¹⁵N-labeled). If a stable-labeled IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior would be selected.

Illustrative MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 214.05 | 134.1 | 200 | 15 |

| This compound | 214.05 | 79.0 | 200 | 25 |

| Internal Standard (Hypothetical) | 220.07 | 140.1 | 200 | 15 |

Other Advanced Spectroscopic Techniques

While LC-MS/MS is the gold standard, other techniques could be explored for specific applications. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, could be employed for metabolite identification and structural elucidation, offering greater mass accuracy than triple quadrupole instruments. Nuclear Magnetic Resonance (NMR) spectroscopy, while less sensitive, could be invaluable for the structural confirmation of synthesized standards and isolated metabolites.

Method Validation for Research Use

A developed bioanalytical method must be validated to ensure its reliability for the intended research application. jgtps.com The validation process involves a series of experiments to assess the method's performance characteristics. resolian.comnih.gov

Accuracy, Precision, Selectivity, Sensitivity, Repeatability, and Stability Parameters

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. resolian.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for preclinical research are typically within ±20% for accuracy and a coefficient of variation (CV) of ≤20% for precision.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is crucial. nih.gov This is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20% of the nominal value).

Repeatability: This is assessed through intra-day precision, where multiple replicates of QC samples are analyzed in a single analytical run.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions must be evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Illustrative Method Validation Parameters

| Parameter | Acceptance Criteria (for research use) |

| Accuracy | Within ±20% of the nominal value |

| Precision (CV) | ≤20% |

| Selectivity | No significant interference at the retention time of the analyte |

| LLOQ | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Stability | Analyte concentration within ±20% of the initial concentration |

Application in Biological Sample Analysis (e.g., tissue homogenates, cell culture media)

Once validated, the LC-MS/MS method can be applied to quantify this compound in various biological samples to support preclinical studies.

Sample Preparation: The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.

Protein Precipitation (PPT): A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its partitioning behavior.

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte while interferences are washed away. This technique often results in cleaner extracts and can provide higher recovery. globalresearchonline.net

For tissue homogenates, an additional homogenization step is required before extraction. For cell culture media, a simpler extraction method like PPT may be sufficient.

Metabolite Identification and Profiling in Preclinical Models

Understanding the metabolic fate of this compound is essential in preclinical research. In silico tools can predict potential metabolic pathways, such as oxidation, hydrolysis, or conjugation. researchgate.netnih.govnih.gov Experimental approaches using LC-HRMS are then employed to identify and profile these metabolites in samples from in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine, feces from animal studies) experiments. By comparing the mass spectra of control and dosed samples, potential metabolites can be identified based on their accurate mass and fragmentation patterns.

Future Research Directions and Translational Perspectives

Exploration of Uncharted Chemical Space and Synthetic Challenges

The future exploration of N-(3-acetylphenyl)methanesulfonamide and its analogs is contingent upon innovative synthetic strategies. A primary objective is the diversification of the core structure to create a library of related compounds for structure-activity relationship (SAR) studies. This involves modifying both the acetylphenyl ring and the methanesulfonamide (B31651) group.

Synthetic Challenges and Approaches:

Regioselectivity: A key challenge in synthesizing derivatives is controlling the position of substituents on the phenyl ring. The synthesis of the meta (3-position) acetyl derivative requires precise control over reaction conditions to avoid the formation of ortho and para isomers.

Functional Group Tolerance: Future synthetic routes must be compatible with a wide range of functional groups to explore diverse chemical space. This may involve the use of protecting groups or the development of milder reaction conditions.

Modern Catalysis: Palladium-catalyzed cross-coupling reactions offer a powerful tool for attaching various aryl or alkyl groups to the phenyl ring, eliminating potential genotoxic impurities that can arise from traditional methods. organic-chemistry.org

Novel Scaffolds: Exploration beyond simple substitutions could involve fusing new rings to the phenyl core or creating bioisosteric replacements for the acetyl or sulfonamide moieties to improve pharmacokinetic properties.

Future synthetic endeavors will focus on creating a diverse chemical library for high-throughput screening, enabling a systematic exploration of how structural modifications impact biological activity.

Advanced Applications of Computational Modeling

Computational modeling is an indispensable tool for accelerating the drug discovery process for compounds like this compound. By leveraging computational power, researchers can predict the properties of the molecule and its derivatives, guiding synthetic efforts and biological testing.

Key Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the chemical structure of sulfonamide derivatives and their biological activity, such as anticancer, antioxidant, or antidiabetic effects. ekb.egmedwinpublishers.comnih.gov These models can predict the potency of newly designed analogs before they are synthesized. nih.gov

Molecular Docking: This technique predicts how this compound and its analogs bind to the active site of specific protein targets. Docking studies have been successfully used for other sulfonamides to identify potential interactions with targets like the anti-apoptotic protein Mcl-1, various kinases, and microbial enzymes. benthamdirect.comnih.govcu.edu.egnih.gov This can help prioritize which biological targets to investigate experimentally.

Pharmacokinetic Profiling (ADME/T): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel compounds. nih.govresearchgate.net This in silico analysis helps to identify candidates with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure and reactivity of the molecule, providing insights that complement experimental spectroscopic data. mdpi.com

Table 1: Applications of Computational Modeling in Sulfonamide Research

| Computational Method | Application | Potential Insight for this compound | Reference |

|---|---|---|---|

| QSAR | Predicting anticancer and antioxidant activity. | Guide the design of derivatives with enhanced potency. | ekb.egnih.gov |

| Molecular Docking | Identifying binding modes to protein targets like kinases and Mcl-1. | Prioritize potential biological targets for experimental validation. | benthamdirect.comcu.edu.eg |

| ADME/T Prediction | Evaluating drug-like properties and potential toxicity. | Select candidates with favorable pharmacokinetic profiles. | nih.govresearchgate.net |

| DFT Calculations | Analyzing electronic structure and spectroscopic properties. | Elucidate fundamental molecular characteristics. | mdpi.com |

Identification of Emerging Biological Targets and Disease Areas for Investigation

The sulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting that this compound could interact with a wide range of biological targets. Future research should focus on screening this compound and its derivatives against emerging targets in various disease areas.

Potential Therapeutic Areas and Targets:

Oncology: Sulfonamide derivatives have shown activity against various cancer-related targets. These include protein kinases like PDGFRα, Aurora A/B, and EGFR, as well as the anti-apoptotic protein Mcl-1. benthamdirect.comcu.edu.egresearchgate.netmdpi.com Investigating the effect of this compound on these and other cancer pathways is a promising avenue.

Inflammatory Diseases: Some methanesulfonamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. nih.gov This suggests a potential role in treating inflammatory conditions.

Metabolic Diseases: Certain sulfonamides have been investigated as antidiabetic agents, with mechanisms including the inhibition of α-amylase and α-glucosidase. nus.edu.sg

Infectious Diseases: The sulfonamide class has a long history in antimicrobial therapy. ontosight.ai Newer derivatives are being explored as inhibitors of targets in bacteria, fungi, and viruses, such as Chlamydia trachomatis. researchgate.netnih.gov

Cardiovascular and Other Diseases: Targets such as the Angiotensin II receptor type 1 (AT1R) and Janus kinase 3 (JAK3) have also been identified for various sulfonamide-based compounds, indicating a broad potential therapeutic reach. nih.govresearchgate.net

Integration of Multi-Omics Data in Compound Research

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets can provide a comprehensive picture of the compound's mechanism of action, from target engagement to downstream cellular responses. mdpi.com

Proteomics for Target Discovery: Proteomics can be used to identify the direct protein targets of the compound. numberanalytics.com Techniques like cellular thermal shift assays or chemical proteomics can reveal which proteins physically interact with this compound within the cell. mdpi.comnih.govscitechnol.com Furthermore, comparing the proteomes of treated and untreated cells can uncover changes in protein expression, revealing pathways affected by the drug. scitechnol.com

Transcriptomics for Mechanistic Insight: Transcriptomics, the study of all RNA transcripts in a cell, can show how the compound alters gene expression. numberanalytics.com This information helps to build a detailed map of the cellular pathways modulated by the compound, elucidating its mechanism of action beyond the primary target. researchgate.net

Genomics for Personalized Medicine: By integrating genomic data, researchers can identify genetic variants that influence an individual's response to the compound. psu.edu This is a crucial step toward personalized medicine, where treatments can be tailored to a patient's genetic makeup.

Integrated Multi-Omics Analysis: The true power lies in integrating these datasets. Combining transcriptomics and proteomics can clarify the relationship between gene expression changes and protein abundance. mdpi.com Adding metabolomics can reveal how these changes ultimately affect cellular metabolism. mdpi.com Single-cell multi-omics approaches can even dissect this complex interplay on a cell-by-cell basis, revealing heterogeneous responses within a cell population. frontiersin.orgnih.gov This holistic view is essential for identifying reliable biomarkers of drug response and for understanding potential off-target effects. pharmafeatures.comfrontlinegenomics.com

Table 2: Application of Omics Technologies in Compound Research

| Omics Technology | Primary Objective | Potential Application for this compound | Reference |

|---|---|---|---|

| Proteomics | Identify direct protein targets and expression changes. | Discover novel biological targets and off-targets. | numberanalytics.comnih.gov |

| Transcriptomics | Analyze changes in gene expression. | Elucidate downstream signaling pathways and mechanism of action. | numberanalytics.comresearchgate.net |

| Genomics | Identify genetic variants affecting drug response. | Discover biomarkers for patient stratification. | psu.edu |

| Multi-Omics Integration | Provide a holistic view of the compound's biological effects. | Build comprehensive models of drug action and identify predictive biomarkers. | mdpi.compharmafeatures.com |

Q & A

Q. Q1. What are the standard synthetic protocols for N-(3-acetylphenyl)methanesulfonamide?

Methodological Answer: The compound is typically synthesized via a two-step reaction. First, 3-acetylaniline is reacted with methanesulfonyl chloride in a basic medium (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature for 2–4 hours. The reaction mixture is then quenched with water, and the product is extracted using dichloromethane. Yield optimization (70–85%) requires careful stoichiometric control (1:1.2 molar ratio of aniline to methanesulfonyl chloride) and inert atmospheric conditions to prevent hydrolysis .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized for regioselective alkylation or sulfonamide functionalization?

Methodological Answer: Regioselectivity in alkylation is influenced by solvent polarity, temperature, and catalyst choice. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C with copper(I) iodide as a catalyst enhances aryl-amine coupling efficiency. Computational modeling (DFT) predicts electron density distribution at reactive sites, guiding substituent placement. Experimental validation via HPLC monitoring (C18 column, acetonitrile/water gradient) confirms >90% regiochemical purity .

Basic Characterization

Q. Q3. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Key peaks include S=O stretching (1170–1200 cm⁻¹) and N–H bending (1550–1600 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and acetyl methyl (δ 2.6 ppm) confirm substitution patterns.

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 228.1) validates molecular weight .

Advanced Characterization

Q. Q4. How do DFT calculations elucidate electronic properties and UV/Vis absorption?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (4.5–5.0 eV), correlating with experimental UV/Vis λmax (270–290 nm). Molecular orbital analysis reveals charge transfer from the acetyl group to the sulfonamide moiety. Solvent effects (e.g., water vs. THF) are modeled using the Polarizable Continuum Model (PCM), showing hypsochromic shifts in polar solvents .

Reactivity and Functionalization

Q. Q5. How do substituents on the phenyl ring influence sulfonamide reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., –Cl) at the meta position increase electrophilicity of the sulfonamide sulfur, accelerating nucleophilic substitution. Kinetic studies (via <sup>19</sup>F NMR for fluorinated analogs) show a 2.5-fold rate increase compared to electron-donating groups (–OCH3). Hammett plots (ρ = +1.2) confirm the dominance of resonance effects in directing reactivity .

Structural Analysis

Q. Q6. What crystallographic methods resolve the molecular conformation of sulfonamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) reveals torsional angles between the sulfonyl and acetyl groups (15–25°). Packing diagrams show intermolecular hydrogen bonds (N–H···O=S, 2.8–3.0 Å) stabilizing the lattice. Data refinement (R-factor < 0.05) uses SHELXL-2018, with CCDC deposition numbers for reproducibility .

Solvent and Environmental Effects

Q. Q7. How do solvent polarity and temperature impact synthesis yields?

Methodological Answer: THF affords higher yields (80%) than DCM (60%) due to better solubility of intermediates. Elevated temperatures (>50°C) promote side reactions (e.g., acetyl group hydrolysis), reducing purity. Kinetic studies (Arrhenius plots) determine an activation energy of 45 kJ/mol, guiding scale-up protocols .

Analytical Method Development

Q. Q8. What analytical strategies quantify trace impurities in sulfonamide derivatives?

Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (254 nm) achieves a LOD of 0.1 μg/mL. For metal contamination analysis, ICP-MS detects residual catalysts (e.g., Cu < 10 ppm). Method validation follows ICH Q2(R1) guidelines, with precision RSD < 2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.